1,3-Benzothiazole-2-carboxylic acid hydrate
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Overview
Description
1,3-Benzothiazole-2-carboxylic acid hydrate is a heterocyclic compound with the molecular formula C8H5NO2S·H2O. It is a derivative of benzothiazole, which is an aromatic compound containing both nitrogen and sulfur atoms in its structure.
Mechanism of Action
Target of Action
1,3-Benzothiazole-2-carboxylic acid hydrate is a benzothiazole derivative. Benzothiazole derivatives have been reported to display a variety of antibacterial activities by inhibiting several targets . These targets include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of essential enzymes and proteins, thereby disrupting the normal functioning of the bacterial cell .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, the inhibition of DNA gyrase can disrupt DNA replication, while the inhibition of dihydroorotase can affect pyrimidine biosynthesis
Result of Action
The result of the action of this compound would be the inhibition of bacterial growth due to the disruption of essential biochemical pathways . This could potentially lead to the death of the bacterial cells, although the exact cellular effects require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzothiazole-2-carboxylic acid hydrate can be synthesized through various synthetic pathways. One common method involves the reaction of 2-mercaptoaniline with acid chlorides. The reaction typically proceeds under acidic conditions, leading to the formation of the benzothiazole ring . Another approach involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, amidation, and hydrazide formation to produce various derivatives of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazole-2-carboxylic acid hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives. These products have significant applications in different fields due to their unique chemical properties .
Scientific Research Applications
1,3-Benzothiazole-2-carboxylic acid hydrate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Benzothiazole-2-carboxylic acid hydrate include:
1,3-Benzothiazole: The parent compound without the carboxylic acid group.
2-Mercaptobenzothiazole: A derivative with a thiol group.
Benzoxazole: A related compound where the sulfur atom is replaced by oxygen.
Uniqueness
This compound is unique due to its carboxylic acid group, which enhances its reactivity and allows for the formation of various derivatives through esterification, amidation, and other reactions. This makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
1,3-benzothiazole-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S.H2O/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVDFIOWLQMNSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3622-04-6 |
Source
|
Record name | 1,3-Benzothiazole-2-carboxylic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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